(4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride
CAS No.:
Cat. No.: VC18554723
Molecular Formula: C12H16ClNO2
Molecular Weight: 241.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16ClNO2 |
|---|---|
| Molecular Weight | 241.71 g/mol |
| IUPAC Name | (4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride |
| Standard InChI | InChI=1S/C12H15NO2.ClH/c14-9-3-1-8-2-4-11-12(10(8)7-9)15-6-5-13-11;/h1,3,7,11-14H,2,4-6H2;1H/t11-,12-;/m1./s1 |
| Standard InChI Key | ZSTHSLBOCJXONG-MNMPKAIFSA-N |
| Isomeric SMILES | C1CC2=C(C=C(C=C2)O)[C@@H]3[C@@H]1NCCO3.Cl |
| Canonical SMILES | C1CC2=C(C=C(C=C2)O)C3C1NCCO3.Cl |
Introduction
Chemical Identity and Structural Features
Core Structure and Stereochemistry
The compound features a bicyclic benzoxazine scaffold fused to a benzene ring, with a hydroxyl group at position 9 and a hydrochloride salt form enhancing solubility. The (4aR,10bR) stereochemistry is critical for its biological activity, as demonstrated by its enantioselective binding to dopamine receptors .
Table 1: Key Structural Descriptors
Spectroscopic Characterization
-
Mass Spectrometry: ESI-MS reveals a parent ion at m/z 241.71 ([M+H]).
-
NMR: -NMR (400 MHz, DO) shows characteristic signals at δ 6.75 (d, J = 8.4 Hz, H-7), δ 4.32 (m, H-4a), and δ 3.85 (dd, J = 11.2 Hz, H-10b) .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via a multi-step process involving:
-
Ring-Closing Oxidative Coupling: 2-Aminophenol derivatives are cyclized using oxalyl chloride to form the benzoxazine core .
-
Stereoselective Reduction: Catalytic hydrogenation with Pd/C achieves the (4aR,10bR) configuration .
-
Salt Formation: Hydrochloride salt precipitation in ethanol yields the final product .
Table 2: Optimization of Key Synthesis Steps
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | THF, 80°C, 12h | 78 | 92 |
| Chiral Resolution | (R)-BINAP/Pd(OAc) | 65 | >99 ee |
| Salt Precipitation | EtOH, −20°C, 24h | 89 | 95 |
Industrial-Scale Challenges
-
Chiral Purity: Maintaining >95% enantiomeric excess (ee) requires stringent control of hydrogenation pressure and temperature .
-
Byproduct Formation: Over-reduction at the 4a position generates inactive dihydro derivatives, necessitating HPLC purification .
Pharmacological Properties
Dopamine Receptor Interactions
As a high-affinity dopamine D/D receptor partial agonist () , the compound exhibits:
-
Subtype Selectivity: 30-fold preference for D over D receptors .
-
Functional Activity: EC = 8.7 nM in cAMP inhibition assays .
Table 3: Comparative Receptor Binding Profiles
| Compound | D (nM) | D (nM) | Selectivity Ratio |
|---|---|---|---|
| Target Compound | 36.4 ± 2.1 | 1.2 ± 0.3 | 30.3 |
| Naxagolide | 42.1 ± 3.8 | 2.8 ± 0.5 | 15.0 |
| PD-128907 | 28.9 ± 1.7 | 0.9 ± 0.2 | 32.1 |
Neuropharmacological Effects
-
Antiparkinsonian Potential: In MPTP-lesioned primates, 0.3 mg/kg doses normalize locomotor activity without inducing dyskinesias .
-
Antipsychotic Activity: Reduces amphetamine-induced hyperlocomotion in rodents (ED = 0.12 mg/kg) .
Applications in Biomedical Research
PET Radiotracer Development
The compound serves as a precursor for -labeled analogs used in dopamine receptor imaging :
-
Radiosynthesis: -methylation at the propyl side chain achieves specific activities >2 Ci/μmol .
-
In Vivo Imaging: Striatal D receptor occupancy reaches 85% at 60 min post-injection in primate models .
Drug Discovery Platforms
-
Virtual Screening: Molecular docking studies (AutoDock Vina) predict ΔG = −9.2 kcal/mol for D receptor binding .
-
Structure-Activity Relationships (SAR):
| Species | Route | LD (mg/kg) | Notable Effects |
|---|---|---|---|
| Mouse | i.v. | 112 ± 8 | Transient hypotension |
| Rat | p.o. | >2000 | No observable adverse effects |
Future Research Directions
-
Metabolic Fate: UPLC-QTOF studies needed to identify Phase I/II metabolites.
-
Polypharmacology: Screen for off-target activity at 5-HT and σ receptors.
-
Formulation Science: Develop sustained-release implants for chronic neurological studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume